molecular formula C10H7NO4 B2376489 4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid CAS No. 150453-91-1

4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid

Cat. No.: B2376489
CAS No.: 150453-91-1
M. Wt: 205.169
InChI Key: RPPMJWDFCWLZHA-UHFFFAOYSA-N
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Description

4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid is a quinoline derivative known for its diverse biological and pharmaceutical activities.

Biochemical Analysis

Biochemical Properties

4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are often characterized by specific binding affinities and inhibition constants, which determine the extent of its biochemical effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation. Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. These molecular mechanisms collectively contribute to the compound’s overall biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions and the duration of exposure. For instance, prolonged exposure to this compound may lead to cumulative changes in gene expression and metabolic activity, which can have significant implications for cellular health and function .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis. The threshold for these effects varies depending on the specific animal model and the route of administration. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate key metabolic processes, such as glycolysis and the tricarboxylic acid cycle. These interactions can influence the overall metabolic flux and the levels of various metabolites. Additionally, this compound can affect the activity of enzymes involved in oxidative phosphorylation, thereby impacting cellular energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability at the sites of action. The distribution of this compound can also be influenced by its physicochemical properties, such as solubility and membrane permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications. The localization of this compound can influence its interactions with other biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid typically involves the hydrolysis of its ester derivatives. One common method is the hydrolysis of the lowest alkyl esters using a 2.8 M solution of hydrochloric acid in acetic acid with low water content . Another approach involves the acylation of commercially available anthranilate derivatives followed by cyclization .

Industrial Production Methods: Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. The use of phase transfer catalysis (PTC) and other catalytic methods can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid has numerous applications in scientific research:

Comparison with Similar Compounds

  • 2-Hydroxyquinoline-4-carboxylic acid
  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
  • 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Uniqueness: 4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its broad range of applications make it a valuable compound in various fields .

Properties

IUPAC Name

4-hydroxy-2-oxo-1H-quinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-8-4-9(13)11-7-2-1-5(10(14)15)3-6(7)8/h1-4H,(H,14,15)(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPMJWDFCWLZHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150453-91-1
Record name 4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The 4-phenoxyquinoline core structure was synthesized according to a published procedure (42). The synthesis of compound 3 is described in FIG. 13. The synthesis began with stirring p-aminobenzoic acid with malonic acid and phosphorus oxychloride to yield 4-hydroxy-6-carboxy-2-(1H)-quinolinone. Reacting the quinolinone with dichloroiodobenzene is followed by refluxing with butanol produced 3-Iodo-4-phenoxyl-6-carboxyl-2-(1H)-quinolinone. Diodination of the 3-iodo quinolinone yielded compound 3.
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